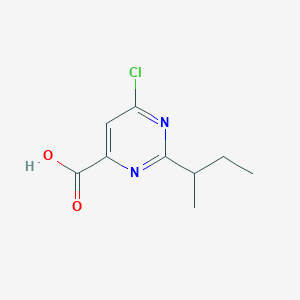
2-(Butan-2-YL)-6-chloropyrimidine-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Butan-2-YL)-6-chloropyrimidine-4-carboxylic acid is an organic compound that belongs to the class of pyrimidine derivatives. This compound is characterized by the presence of a butan-2-yl group, a chlorine atom at the 6th position, and a carboxylic acid group at the 4th position of the pyrimidine ring. Pyrimidine derivatives are known for their wide range of applications in medicinal chemistry, agriculture, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Butan-2-YL)-6-chloropyrimidine-4-carboxylic acid typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as β-diketones and amidines.
Introduction of the Chlorine Atom: Chlorination of the pyrimidine ring can be achieved using reagents like phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) under controlled conditions.
Attachment of the Butan-2-YL Group: The butan-2-yl group can be introduced via alkylation reactions using butan-2-yl halides in the presence of a strong base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions using carbon dioxide (CO2) under high pressure and temperature conditions.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and advanced purification techniques such as crystallization and chromatography can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the butan-2-yl group, leading to the formation of ketones or alcohols.
Reduction: Reduction reactions can target the pyrimidine ring or the carboxylic acid group, resulting in the formation of amines or alcohols.
Substitution: The chlorine atom at the 6th position can be substituted with various nucleophiles such as amines, thiols, or alkoxides, leading to the formation of diverse derivatives.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or sodium methoxide (NaOMe) under mild conditions.
Major Products Formed
Oxidation: Formation of butan-2-one or butan-2-ol derivatives.
Reduction: Formation of pyrimidine-4-carboxamide or pyrimidine-4-methanol derivatives.
Substitution: Formation of 6-amino, 6-thio, or 6-alkoxy pyrimidine derivatives.
Scientific Research Applications
2-(Butan-2-YL)-6-chloropyrimidine-4-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex pyrimidine derivatives used in various chemical reactions and studies.
Biology: The compound is used in the development of bioactive molecules, including enzyme inhibitors and receptor modulators.
Medicine: It is explored for its potential therapeutic properties, particularly in the treatment of cancer, infectious diseases, and inflammatory conditions.
Industry: The compound is utilized in the production of agrochemicals, dyes, and advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(Butan-2-YL)-6-chloropyrimidine-4-carboxylic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes, receptors, or nucleic acids, modulating their activity and function.
Pathways Involved: It may influence various biochemical pathways, including signal transduction, gene expression, and metabolic processes, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(Butan-2-YL)-4-chloropyrimidine-5-carboxylic acid
- 2-(Butan-2-YL)-6-bromopyrimidine-4-carboxylic acid
- 2-(Butan-2-YL)-6-chloropyrimidine-5-carboxylic acid
Uniqueness
2-(Butan-2-YL)-6-chloropyrimidine-4-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the butan-2-yl group and the chlorine atom at the 6th position enhances its reactivity and potential for diverse applications compared to its analogs.
Properties
Molecular Formula |
C9H11ClN2O2 |
|---|---|
Molecular Weight |
214.65 g/mol |
IUPAC Name |
2-butan-2-yl-6-chloropyrimidine-4-carboxylic acid |
InChI |
InChI=1S/C9H11ClN2O2/c1-3-5(2)8-11-6(9(13)14)4-7(10)12-8/h4-5H,3H2,1-2H3,(H,13,14) |
InChI Key |
GRNJCVSAANNLGE-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)C1=NC(=CC(=N1)Cl)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


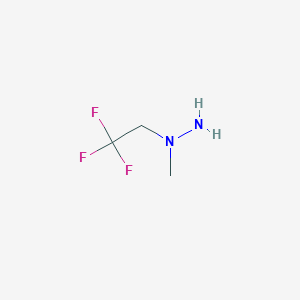
![3-{[(4-Chlorophenyl)methyl]sulfanyl}cyclopentan-1-one](/img/structure/B13214632.png)
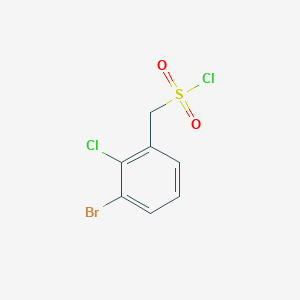
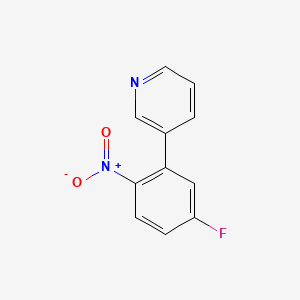
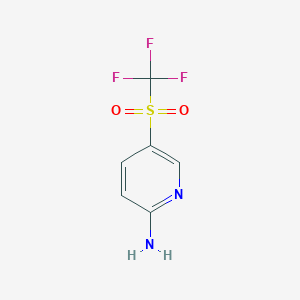
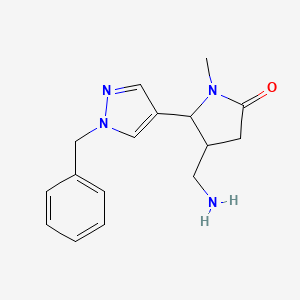
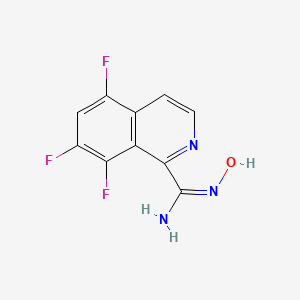
![{1-[2-Amino-1-(3-methylphenyl)ethyl]cyclobutyl}methanol](/img/structure/B13214679.png)
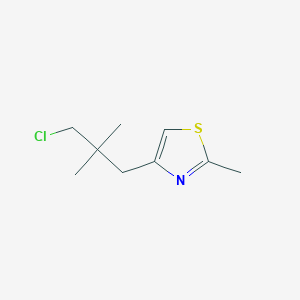
![tert-Butyl N-[6-(4-nitrophenyl)-6-oxohexyl]carbamate](/img/structure/B13214690.png)
![4-Azatricyclo[4.2.1.0,3,7]nonane](/img/structure/B13214693.png)



